Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester

Antilipemic activity QSAR Fujita-Ban analysis

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester (CAS 57081-56-8; synonym Sgd 73-74) is a synthetic small molecule belonging to the 4-(4-chlorobenzyl)phenoxyacetic acid ester class. With a molecular formula of C₂₁H₁₈ClNO₃ and a molecular weight of 367.83 g/mol, this compound features a characteristic diphenylmethane core linked through an ether bridge to an acetic acid moiety, which is esterified with a 3-pyridinylmethyl (nicotinyl-like) alcohol.

Molecular Formula C21H18ClNO3
Molecular Weight 367.8 g/mol
CAS No. 57081-56-8
Cat. No. B13769028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester
CAS57081-56-8
Molecular FormulaC21H18ClNO3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)COC(=O)COC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H18ClNO3/c22-19-7-3-16(4-8-19)12-17-5-9-20(10-6-17)25-15-21(24)26-14-18-2-1-11-23-13-18/h1-11,13H,12,14-15H2
InChIKeyLIEKKOSECRQYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester (CAS 57081-56-8): A Differentiated Phenoxyacetic Acid Ester for Lipid-Modulating Research


Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester (CAS 57081-56-8; synonym Sgd 73-74) is a synthetic small molecule belonging to the 4-(4-chlorobenzyl)phenoxyacetic acid ester class . With a molecular formula of C₂₁H₁₈ClNO₃ and a molecular weight of 367.83 g/mol, this compound features a characteristic diphenylmethane core linked through an ether bridge to an acetic acid moiety, which is esterified with a 3-pyridinylmethyl (nicotinyl-like) alcohol . This structural architecture places it within the broader fibrate / phenoxyalkanoic acid chemotype historically explored for antihyperlipidemic applications, where subtle modifications to the ester moiety profoundly influence both pharmacological potency and hepatic safety profiles [1].

Why the 3-Pyridinylmethyl Ester of 4-(4-Chlorobenzyl)phenoxyacetic Acid Cannot Be Treated as Interchangeable with Other Fibrate-Class or Phenoxyacetic Ester Analogs


The 4-(4-chlorobenzyl)phenoxyacetic acid pharmacophore exhibits extreme sensitivity to the nature of the ester substituent, making generic substitution scientifically unsound. Quantitative structure-activity relationship (QSAR) analysis using the Fujita-Ban de novo approach has demonstrated that the ester group (R₁) is the dominant determinant of both antilipemic potency and hepatic toxicity within this series [1]. Unlike simple alkyl esters that exhibit substantially higher liver growth induction, the 3-pyridinylmethyl ester confers a uniquely favorable activity-to-toxicity ratio. Furthermore, introducing an α-methyl substituent on the acetic acid backbone—a modification present in many commercial fibrates such as beclobrate and eniclobrate—systematically elevates toxicity irrespective of the ester chosen [1]. Therefore, selecting a non-pyridinylmethyl ester or an α-substituted analog will predictably degrade the therapeutic index and confound experimental outcomes.

Head-to-Head Quantitative Differentiation of 3-Pyridinylmethyl [4-(4-Chlorobenzyl)phenoxy]acetate (Sgd 73-74) Against Its Closest Structural Analogs


QSAR-Modeled Antilipemic Activity: Pyrid-3-ylmethyl Ester Achieves Maximum Fujita-Ban Group Contribution Among All Ester Substituents Tested

In a systematic Fujita-Ban de novo QSAR analysis of 4-(4-chlorobenzyl)phenoxyacetic acid esters, the pyrid-3-ylmethyl substituent (R₁) exhibited the highest calculated group contribution to antilipemic activity among all ester variants evaluated. The authors explicitly state that when R₁ is pyrid-3-ylmethyl, it provides the maximum contribution to pharmacological activity within the tested series [1]. This finding positions the 3-pyridinylmethyl ester as the most potent ester congener predicted by the QSAR model, outperforming all alkyl, substituted alkyl, and other heterocyclic methyl ester comparators included in the Fujita-Ban matrix.

Antilipemic activity QSAR Fujita-Ban analysis Phenoxyacetic acid esters

Hepatic Safety Differentiation: Pyrid-3-ylmethyl Ester Demonstrates Minimum Liver Growth (Hepatomegaly) Versus α-Substituted and Non-Pyridyl Ester Analogs

The same QSAR study quantitatively assessed toxic effects expressed as liver growth (hepatomegaly induction) across the ester series. The pyrid-3-ylmethyl ester was explicitly identified as the substituent conferring minimum toxic effects on liver growth parameters. In direct contrast, alkyl group substitution at the position alpha to the carboxylic group—a structural feature present in beclobrate, eniclobrate, and clofibrate analogs—led to systematically higher hepatotoxicities [1]. This dual finding establishes Sgd 73-74 as the congener with the most favorable activity-to-hepatotoxicity ratio in this compound class.

Hepatotoxicity Liver growth Hepatomegaly Fibrate safety Phenoxyacetic acid esters

Structural Differentiation from Nicofibrate: Distinct Phenoxyacetic Acid Backbone Versus Clofibric Acid (α,α-Dimethyl) Backbone Alters Pharmacophore Geometry

Nicofibrate (CAS 31980-29-7; pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate) shares the 3-pyridinylmethyl ester moiety but employs clofibric acid [2-(4-chlorophenoxy)-2-methylpropanoic acid] as its carboxylic acid component, which contains both an α,α-dimethyl substitution and lacks the diphenylmethane benzyl spacer [1][2]. The target compound Sgd 73-74 instead uses 4-(4-chlorobenzyl)phenoxyacetic acid—a diphenylmethane-bridged phenoxyacetic acid without α-substitution. The Gombar QSAR analysis directly demonstrates that α-alkyl substitution elevates toxicity, meaning nicofibrate's α,α-dimethyl architecture is predicted to carry intrinsically higher hepatotoxic potential than the unsubstituted acetic acid backbone of Sgd 73-74 [3]. Additionally, the benzyl spacer in Sgd 73-74 alters molecular length, conformational flexibility, and lipophilicity (LogP ≈ 4.31 predicted ) compared to nicofibrate's more compact clofibrate-derived scaffold.

Nicofibrate comparison Clofibrate analog Phenoxyacetic acid Structural differentiation Pharmacophore

Differentiation from Beclobrate (Ethyl Ester): Pyridinylmethyl Moiety Confers Superior Activity-Toxicity Balance Versus Simple Alkyl Esters in the Same 4-(4-Chlorobenzyl)phenoxy Series

Beclobrate (CAS 55937-99-0; ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate) shares the identical 4-(4-chlorobenzyl)phenoxy pharmacophore with Sgd 73-74 but employs an ethyl ester and, critically, carries an α-methylbutanoate (α-ethyl, α-methyl) backbone . Published in vivo data show beclobrate lowers total plasma cholesterol by 22–33.4% at 10–50 mg/kg in normal-diet rats . However, the Gombar QSAR analysis establishes that: (a) pyrid-3-ylmethyl esters provide maximum activity contribution, exceeding any alkyl ester; and (b) α-alkyl substitution—present in beclobrate—elevates liver toxicity [1]. While direct head-to-head in vivo comparison data between Sgd 73-74 and beclobrate are not publicly available, the QSAR model predicts Sgd 73-74 to achieve stronger antilipemic activity at equivalent or lower hepatotoxic cost, making it the mechanistically preferred probe for studies where hepatic safety and potency must be jointly optimized.

Beclobrate comparison Ethyl ester Pyridinylmethyl ester Antilipemic Hepatotoxicity

Differentiation from Eniclobrate: Absence of α-Methyl Substitution in Sgd 73-74 Predicts Lower Hepatic Toxicity Within the Pyridinylmethyl Ester Subfamily

Eniclobrate (CAS 81126-88-7; 3-pyridinylmethyl 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate) is the closest structural analog to Sgd 73-74 within the pyridinylmethyl ester subfamily, differing only by the presence of an α-methyl,α-ethyl substitution on the acetic acid backbone [1]. The NCI describes eniclobrate as a hypocholesterolemic agent that reduces serum and liver cholesterol but raises liver triglyceride levels [1]. Critically, the Gombar QSAR analysis explicitly warns that alkyl substitution at the position alpha to the carboxylic group leads to higher toxicities across the entire 4-(4-chlorobenzyl)phenoxyacetic acid ester class [2]. Therefore, eniclobrate's α,α-disubstitution—absent in Sgd 73-74—is predicted to incur a hepatotoxicity penalty relative to the unsubstituted pyridinylmethyl ester. This makes Sgd 73-74 the structurally minimal, toxicity-spared reference compound for studying the intrinsic pharmacology of the pyridinylmethyl phenoxyacetate chemotype without confounding α-alkyl effects.

Eniclobrate comparison α-Methyl substitution Hepatotoxicity Pyridinylmethyl ester Phenoxyacetic acid

Optimized Application Scenarios for Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester (Sgd 73-74) Based on Differentiated Evidence


Reference Standard for QSAR Model Validation and Cheminformatics Benchmarking in Phenoxyacetic Acid Ester Series

Sgd 73-74 serves as the experimentally characterized reference point for the Fujita-Ban QSAR model of 4-(4-chlorobenzyl)phenoxyacetic acid esters. Its established status as the activity-maximized, toxicity-minimized congener makes it the ideal positive control for validating computational models, benchmarking new molecular descriptors, or training machine learning algorithms on fibrate-class structure-activity relationships [1].

Mechanistic Probe for Dissecting Ester Moiety Contributions to PPARα-Dependent Versus PPARα-Independent Lipid Lowering

Because the pyrid-3-ylmethyl group confers maximum antilipemic activity independent of α-substitution—a feature absent in clofibrate, beclobrate, and eniclobrate—Sgd 73-74 enables researchers to isolate the pharmacological contribution of the ester moiety to lipid modulation while minimizing confounding α-alkyl-driven hepatic peroxisome proliferation responses [1]. This is particularly valuable for transcriptomic or metabolomic studies comparing fibrate mechanisms.

Hepatotoxicity-Spared Positive Control in Liver Safety Screening Panels for Novel Lipid-Lowering Candidates

The QSAR-documented minimum liver growth induction of Sgd 73-74 qualifies it as a low-hepatotoxicity comparator for in vitro hepatocyte assays (e.g., HepG2, primary human hepatocytes) and in vivo rodent studies designed to benchmark the hepatic safety margins of new chemical entities. Its use alongside beclobrate or eniclobrate—compounds with α-substitution and higher predicted hepatotoxicity—creates a graded hepatotoxicity reference scale within a single pharmacophore family [1][2].

Pharmacophore Standard for Designing Next-Generation Fibrates with Improved Therapeutic Index

Medicinal chemistry programs seeking to develop fibrate analogs with enhanced therapeutic windows can use Sgd 73-74 as the structural template representing the optimal activity-toxicity trade-off identified by the Fujita-Ban analysis. Its 4-(4-chlorobenzyl)phenoxy core with 3-pyridinylmethyl ester and intentionally unsubstituted α-carbon defines the minimal structural requirements for maximum efficacy with minimum hepatic liability, guiding rational design away from toxicity-elevating α-alkyl modifications [1].

Quote Request

Request a Quote for Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 3-pyridinylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.